3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione
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Overview
Description
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione is an organic compound that belongs to the class of oxolane-2,5-diones. This compound is characterized by the presence of two distinct substituents: a diphenylmethylidene group and a propan-2-ylidene group. These substituents are attached to the oxolane-2,5-dione ring, which is a five-membered lactone ring with two carbonyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione typically involves the condensation of benzaldehyde derivatives with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate aldol product, which undergoes cyclization to form the oxolane-2,5-dione ring. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the oxolane ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Substituted oxolane derivatives
Scientific Research Applications
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione
- 3-(Diphenylmethylidene)-4-(methylidene)oxolane-2,5-dione
- 3-(Diphenylmethylidene)-4-(ethylidene)oxolane-2,5-dione
Uniqueness
3-(Diphenylmethylidene)-4-(propan-2-ylidene)oxolane-2,5-dione is unique due to the presence of both diphenylmethylidene and propan-2-ylidene groups, which confer distinct chemical and physical properties
Properties
CAS No. |
53389-48-3 |
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Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-benzhydrylidene-4-propan-2-ylideneoxolane-2,5-dione |
InChI |
InChI=1S/C20H16O3/c1-13(2)16-18(20(22)23-19(16)21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
NQDSPYGDFNPNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC1=O)C |
Origin of Product |
United States |
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